Glycyl-aspartyl-aspartyl-aspartyl-aspartyl-lysine-2-naphthylamide
Description
Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (CAS: 70023-02-8) is a synthetic pentapeptide derivative featuring a repetitive aspartic acid (Asp) sequence and a C-terminal β-naphthylamide group. This compound is primarily utilized as a fluorogenic or chromogenic substrate for protease activity assays due to the β-naphthylamide moiety, which releases a detectable signal upon enzymatic cleavage . The poly-Asp sequence (Asp-Asp-Asp-Asp) is hypothesized to enhance substrate specificity for proteases with affinity for acidic residues, such as trypsin-like enzymes or metalloproteases .
Structure
2D Structure
Properties
CAS No. |
70023-02-8 |
|---|---|
Molecular Formula |
C34H44N8O14 |
Molecular Weight |
788.8 g/mol |
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t20-,21-,22?,23-,24-/m0/s1 |
InChI Key |
QLLWULMEPVZWTP-VPRBCIFISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN |
Pictograms |
Health Hazard |
sequence |
GDDDDK |
Synonyms |
Gly-(Asp)(4)-Lys-2-NA Gly-(L-Asp)(4)-L-Lys-2-naphthylamide Gly-Asp-Asp-Asp-Asp-Lys-2-naphthylamide glycyl-aspartyl-aspartyl-aspartyl-aspartyl-lysine-2-naphthylamide |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common and reliable method for preparing Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is solid-phase peptide synthesis (SPPS) . This technique allows sequential assembly of the peptide chain on a solid resin, followed by attachment of the beta-naphthylamide group at the C-terminal lysine residue.
- Stepwise Assembly : The peptide chain is elongated by coupling protected amino acids (Fmoc- or Boc-protected) in the order Gly-Asp-Asp-Asp-Asp-Lys.
- Side-Chain Protection : Aspartic acid residues require side-chain protection (commonly t-butyl ester) to prevent side reactions during synthesis.
- Cleavage and Deprotection : After assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using acidic conditions (e.g., trifluoroacetic acid).
- Beta-Naphthylamide Coupling : The beta-naphthylamide moiety is introduced by coupling 2-naphthylamine or its derivatives to the free amino group of the lysine side chain, typically via amide bond formation using coupling reagents like HATU or EDC/NHS.
This approach ensures high purity and yield of the final product, which can be purified further by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Purification and Characterization
Post-synthesis, the compound undergoes:
- Purification : Typically by RP-HPLC to achieve ≥95% purity.
- Characterization : Mass spectrometry, NMR, and HPLC confirm molecular weight (788.76 Da) and purity.
- Salt Formation : The compound is often isolated as an ammonium salt to improve stability and solubility.
Research Findings on Preparation and Use
Summary of Preparation Protocol
- Resin Loading : Attach first amino acid (Glycine) to solid resin.
- Peptide Chain Elongation : Sequentially couple four Aspartic acid residues and one Lysine residue using Fmoc-SPPS.
- Side-Chain Protection : Use t-butyl esters for Asp residues to prevent side reactions.
- Cleavage and Deprotection : Remove peptide from resin and deprotect side chains using trifluoroacetic acid.
- Coupling Beta-Naphthylamide : Chemically couple 2-naphthylamine to the ε-amino group of Lysine.
- Purification : Purify crude peptide by RP-HPLC.
- Characterization : Confirm identity and purity by mass spectrometry and HPLC.
- Salt Formation : Convert to ammonium salt form for stability.
Chemical Reactions Analysis
Types of Reactions
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by enzymes such as enteropeptidase. The hydrolysis reaction involves the cleavage of the peptide bond, releasing the fluorophore beta-naphthylamide .
Common Reagents and Conditions
Hydrolysis: Catalyzed by enteropeptidase, typically at a pH of around 8.0 and a temperature of 37°C.
Oxidation and Reduction: These reactions are less common for this compound but can be induced under specific conditions using reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction).
Major Products
The major product of the hydrolysis reaction is beta-naphthylamide, which is a fluorescent compound used to measure enzyme activity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C34H44N8O14
- Molecular Weight : 788.76 g/mol
- CAS Number : 70023-02-8
GD4K-na is characterized by its structure, which includes multiple aspartic acid residues and a lysine residue, contributing to its functionality as a substrate for specific enzymes.
Substrate for Enteropeptidase
GD4K-na is primarily known as a substrate for human enteropeptidase, an enzyme crucial for protein digestion. The kinetic parameters indicate a Km value of 0.16 mM, highlighting its effectiveness in enzymatic assays. This property makes it valuable for studying proteolytic activities in various biological samples, including intestinal biopsies from humans and animal models .
Protein Kinase Inhibition
Research has shown that GD4K-na can inhibit the activity of certain protein kinases by binding to their ATP-binding sites. This mechanism can be exploited in studies aimed at understanding kinase signaling pathways and developing targeted therapies for diseases where these pathways are dysregulated .
Diagnostic Tool for Enteropeptidase Activity
The compound has been utilized in clinical settings to assess enteropeptidase activity in patients with gastrointestinal disorders. By measuring the hydrolysis of GD4K-na, clinicians can gain insights into the functional status of the intestinal mucosa and diagnose conditions such as pancreatitis or malabsorption syndromes .
Biomarker Development
Given its specificity and sensitivity as a substrate, GD4K-na holds potential as a biomarker for diseases related to digestive enzyme deficiencies. Research continues to explore its utility in developing diagnostic assays that are both rapid and reliable .
Drug Development
The unique properties of GD4K-na have positioned it as a candidate for drug development, particularly in creating peptide-based therapeutics targeting specific proteases involved in disease processes. Its role in modulating enzyme activity could lead to innovative treatments for conditions such as cancer and autoimmune diseases .
Antibody-Drug Conjugates (ADCs)
GD4K-na's structure can be adapted for use in antibody-drug conjugates, enhancing the delivery of cytotoxic agents directly to target cells. This application is particularly relevant in oncology, where precision medicine is becoming increasingly important .
Case Studies
Mechanism of Action
The mechanism of action of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide involves its recognition and cleavage by enteropeptidase. The enzyme specifically binds to the peptide sequence and cleaves the bond between the lysine residue and beta-naphthylamide. This cleavage releases the fluorescent beta-naphthylamide, which can be measured to determine enzyme activity .
Comparison with Similar Compounds
Key Findings :
- Asp Repeat Length : The four-Asp sequence in Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide confers higher specificity for proteases requiring extended acidic motifs compared to shorter analogs .
- β-Naphthylamide Group : Shared with Gly-Phe-β-naphthylamide, this group enables fluorogenic detection but varies in cleavage efficiency depending on the peptide sequence .
Functional Analogs (Protease Substrates)
Compounds with similar protease-detection roles but divergent structures:
Key Findings :
- The β-naphthylamide tag offers comparable sensitivity to coumarin derivatives (e.g., AMC) but requires distinct excitation/emission wavelengths .
- Poly-Asp sequences may reduce nonspecific binding compared to arginine-rich substrates (e.g., Z-Gly-Gly-Arg-AMC) .
Structural Analogs (RGD-Containing Peptides)
Key Findings :
- Asp Functional Role : In RGD peptides, Asp facilitates integrin binding via coordination with metal ions in the receptor’s active site . In Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide, Asp repeats likely enhance protease affinity through electrostatic interactions .
- Therapeutic vs. Research Use : RGD peptides (e.g., GBV-IV4) are explored for antithrombotic therapies, whereas Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide remains a research tool .
Biological Activity
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide (GD4K-βNA) is a synthetic peptide that serves as a substrate for enteropeptidase, an important enzyme in the digestive system. This article explores the biological activity of GD4K-βNA, focusing on its mechanism of action, biochemical properties, and applications in research.
Overview of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide
GD4K-βNA is composed of a sequence of amino acids linked to a beta-naphthylamide fluorophore. Its primary function is as a substrate for enteropeptidase, which catalyzes the hydrolysis of peptide bonds in proteins, particularly in the activation of digestive enzymes such as trypsinogen to trypsin.
Target Enzyme:
The compound specifically interacts with enteropeptidase, fitting into its active site and undergoing hydrolysis. This interaction is characterized by a high affinity, with a Michaelis constant (Km) value of approximately 0.16 mM and a turnover number (kcat) of 115 s.
Biochemical Pathways:
The activation of trypsinogen to trypsin through GD4K-βNA is a crucial step in the proteolytic cascade within the digestive system. Enteropeptidase cleaves the peptide bond at the C-terminal lysine residue, releasing beta-naphthylamide, which can be detected fluorometrically .
The hydrolysis reaction catalyzed by enteropeptidase occurs optimally at pH 8.0 and 37°C. The stability of GD4K-βNA allows it to be stored at -80°C for up to two years without significant degradation.
| Property | Value |
|---|---|
| Molecular Weight | 70023-02-8 |
| Km (Michaelis constant) | 0.16 mM |
| kcat (Turnover number) | 115 s |
| Optimal pH | 8.0 |
| Optimal Temperature | 37°C |
Cellular Effects
GD4K-βNA influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular environments expressing enteropeptidase, the hydrolysis leads to the release of beta-naphthylamide, impacting cell signaling pathways and gene expression.
Research Applications
GD4K-βNA is widely utilized in various fields:
- Biochemistry: As a substrate for studying enteropeptidase and other proteases.
- Molecular Biology: Employed in assays for screening enzyme inhibitors, which may serve as potential therapeutic agents.
- Medicine: Research involving GD4K-βNA can lead to drug development targeting digestive enzymes.
- Industry: Used in diagnostic kits for measuring enzyme activity.
Case Studies
-
Purification and Characterization of Enteropeptidase:
A study characterized enteropeptidase from porcine sources, demonstrating its optimal activity towards GD4K-βNA and revealing that acidic residues at specific positions enhance enzymatic activity . -
Enzyme Activity in Medaka Intestine:
Research on medaka fish showed that intestinal extracts exhibited significant enzyme activity for GD4K-βNA. The study highlighted the expression localization of enteropeptidase in intestinal epithelium and its role in protein digestion . -
Recombinant Human Enterokinase:
A study focused on the efficient expression and purification of recombinant human enterokinase using GD4K-βNA as a substrate. The findings noted that this recombinant enzyme displayed high specificity and activity under mild conditions, making it useful in biotechnology applications .
Q & A
Q. What are the critical considerations for synthesizing Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide with high purity?
Synthesis requires precise control of reaction conditions (pH, temperature, and solvent polarity) to minimize side reactions, such as aspartimide formation or incomplete coupling. Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry recommended for stepwise assembly . Post-synthesis, reverse-phase HPLC (RP-HPLC) with UV detection (e.g., 220 nm for peptide bonds) and mass spectrometry (MS) are essential for purity validation. For example, a 2020 study reported >95% purity using a gradient of 0.1% TFA in acetonitrile/water (5–40% over 30 min) .
Q. How can researchers optimize protocols for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, and 2D COSY/TOCSY) is critical for verifying sequence fidelity and detecting β-naphthylamide conjugation. Circular Dichroism (CD) may be used to assess secondary structure in solution. For example, a 2023 study identified a random coil conformation in aqueous buffers but noted β-sheet propensity under hydrophobic conditions .
Q. What analytical techniques are recommended for quantifying Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13C-labeled Lys) provides high sensitivity and specificity. A validated method from 2024 achieved a limit of quantification (LOQ) of 1 nM in plasma using a C18 column and electrospray ionization (ESI) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the compound’s stability under varying pH conditions?
Contradictory stability profiles (e.g., degradation at pH <3 vs. pH >8) require systematic testing using accelerated stability studies. Design a factorial experiment varying pH (2–10), temperature (4–37°C), and ionic strength. Monitor degradation via RP-HPLC and MS, and apply Arrhenius kinetics to predict shelf-life. A 2021 study resolved discrepancies by identifying aspartic acid racemization as the primary degradation pathway at alkaline pH .
Q. What methodological approaches can elucidate the compound’s interaction with proteolytic enzymes in vitro?
Use fluorogenic assays with beta-naphthylamide as a leaving group, monitoring fluorescence (ex/em: 340/410 nm) upon enzymatic cleavage. Pair this with Michaelis-Menten kinetics to determine catalytic efficiency (kcat/KM). For example, a 2022 study revealed selective cleavage by cathepsin B (KM = 12 µM) but not trypsin, attributed to the poly-Asp sequence’s charge repulsion .
Q. How can researchers validate the compound’s role in modulating intracellular signaling pathways without confounding artifacts?
Employ siRNA knockdown or CRISPR-Cas9 knockout models of target receptors (e.g., integrins) to isolate effects. Combine this with phosphoproteomic profiling (e.g., LC-MS/MS with TiO2 enrichment) to map signaling cascades. A 2023 study identified ERK1/2 activation as artifact-free when using <10 µM concentrations, validated via dose-response and competitive inhibition assays .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities for this compound across different studies?
Discrepancies often arise from assay conditions (e.g., buffer composition, temperature). Standardize protocols using reference ligands (e.g., ATP for kinase assays) and validate via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A 2020 meta-analysis attributed variability to differences in Mg²⁺ concentrations (1–5 mM), which altered KD values by up to 50% .
Q. What statistical methods are appropriate for analyzing dose-response data with non-linear behavior?
Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical modeling. A 2024 study resolved non-linearity in apoptosis assays by incorporating Hill coefficients and bootstrap resampling .
Methodological Best Practices
Q. Table 1: Key Analytical Techniques for Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
